O-去乙基坎地沙坦
描述
O-desethyl candesartan is a benzimidazolecarboxylic acid that is candesartan in which the ethoxy group has been replaced by a hydroxy group. It is the inactive metabolite of the anti-hypertensive drug, candesartan. It has a role as a drug metabolite, a human urinary metabolite and a human blood serum metabolite. It is a benzimidazolecarboxylic acid and a biphenylyltetrazole.
O-Deethylated candesartan belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. O-Deethylated candesartan is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Deethylated candesartan has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
科学研究应用
1. 稳定性和降解研究中的鉴定
研究在坎地沙坦西雷替片的稳定性研究中将 O-去乙基坎地沙坦确定为降解产物。这些研究利用质谱和核磁共振等先进技术表征杂质,突出了 O-去乙基坎地沙坦在确保药物质量和安全中的作用 (Mohan 等,2009)。
2. 显像放射性示踪剂的开发
在一种新颖的应用中,O-去乙基坎地沙坦被放射性标记为成像血管紧张素 II 型 1 (AT1) 受体的示踪剂。这有助于研究受体的分布和功能,特别是在肾脏组织中 (Hadizad 等,2009)。
3. 药代动力学和药效学评价
O-去乙基坎地沙坦已参与药代动力学和药效学研究。这些研究评估化合物在体内的行为,包括吸收、分布、代谢和消除,这对于药物开发和治疗效果至关重要 (Dudhipala 和 Veerabrahma,2016)。
4. 新型给药系统的开发
研究重点是开发 O-去乙基坎地沙坦的新型给药系统,以提高生物利用度和治疗效果。例子包括固体脂质纳米粒和自纳米乳化给药系统 (Joshi 等,2023;AboulFotouh 等,2017)。
作用机制
- The role of AT1 receptors is to mediate vasoconstriction and stimulate aldosterone secretion. By blocking these receptors, O-Desethyl Candesartan interferes with the effects of angiotensin II, ultimately leading to decreased blood pressure .
- This interaction inhibits the vasoconstrictive effects of angiotensin II and reduces aldosterone secretion, resulting in an overall decrease in blood pressure .
Target of Action
Mode of Action
Pharmacokinetics
安全和危害
生化分析
Biochemical Properties
O-Desethyl Candesartan functions as an antagonist to the angiotensin II receptor type 1 (AT1). It interacts with the AT1 receptor, inhibiting the binding of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound is metabolized by cytochrome P450 2C9 (CYP2C9) and uridine diphosphate glucuronosyltransferase 1A3 (UGT1A3), and it is excreted in an unchanged form through urine, biliary tract, and feces .
Cellular Effects
O-Desethyl Candesartan influences various cellular processes by blocking the AT1 receptor. This blockade prevents angiotensin II from exerting its effects on cells, leading to reduced vasoconstriction, decreased aldosterone secretion, and inhibition of cellular proliferation. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the renin-angiotensin system .
Molecular Mechanism
At the molecular level, O-Desethyl Candesartan binds tightly to the AT1 receptor, preventing angiotensin II from activating the receptor. This binding results in the inhibition of downstream signaling pathways that mediate vasoconstriction, sodium retention, and cellular growth. The compound’s tight binding and slow dissociation from the receptor contribute to its long-lasting antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, O-Desethyl Candesartan demonstrates stability and sustained activity over time. Studies have shown that the compound maintains its inhibitory effects on the AT1 receptor for extended periods, contributing to its prolonged therapeutic action. The stability and degradation of the compound have been evaluated through various in vitro and in vivo studies, confirming its consistent pharmacological profile .
Dosage Effects in Animal Models
In animal models, the effects of O-Desethyl Candesartan vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, potential toxic effects such as vasovagal episodes, peripheral edema, and atrial arrhythmia have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
O-Desethyl Candesartan is primarily metabolized by the CYP2C9 enzyme and UGT1A3. The metabolic pathways involve the conversion of candesartan cilexetil to O-Desethyl Candesartan through hydrolysis, followed by further metabolism and excretion. The compound’s interaction with these enzymes influences its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, O-Desethyl Candesartan is transported and distributed through various mechanisms. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach its target receptors. Additionally, specific transporters and binding proteins may play a role in its cellular localization and accumulation .
Subcellular Localization
O-Desethyl Candesartan is primarily localized in the plasma membrane, where it interacts with the AT1 receptor. The compound’s subcellular localization is influenced by its lipophilic nature and the presence of targeting signals that direct it to specific compartments. Post-translational modifications may also affect its activity and function within cells .
属性
IUPAC Name |
2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPKPIDOPBIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434746 | |
Record name | 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168434-02-4 | |
Record name | CV-15959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168434024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CV-15959 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMN65A337Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。